molecular formula C17H21N B15339596 6-tert-Butyl-3'-methylbiphenyl-3-ylamine

6-tert-Butyl-3'-methylbiphenyl-3-ylamine

Cat. No.: B15339596
M. Wt: 239.35 g/mol
InChI Key: ZZIXZTGXGNRXAV-UHFFFAOYSA-N
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Description

6-tert-Butyl-3'-methylbiphenyl-3-ylamine is a biphenyl derivative featuring a tert-butyl group at position 6, a methyl group at the 3' position of the second benzene ring, and an amine group at position 3 of the first ring. As a title compound, it adheres to stringent characterization standards, requiring full validation of identity (via NMR, mass spectrometry, etc.) and purity (e.g., HPLC, elemental analysis) as outlined in journal guidelines . This ensures its structural integrity and reliability for further applications, such as medicinal chemistry or materials science.

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

4-tert-butyl-3-(3-methylphenyl)aniline

InChI

InChI=1S/C17H21N/c1-12-6-5-7-13(10-12)15-11-14(18)8-9-16(15)17(2,3)4/h5-11H,18H2,1-4H3

InChI Key

ZZIXZTGXGNRXAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)N)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-3’-methylbiphenyl-3-ylamine typically involves the following steps:

Industrial Production Methods

Industrial production of 6-tert-Butyl-3’-methylbiphenyl-3-ylamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 6-tert-Butyl-3’-methylbiphenyl-3-ylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects and Functional Groups

Compound Name Substituent Positions Key Functional Groups Steric/Electric Influence
6-tert-Butyl-3'-methylbiphenyl-3-ylamine 6 (tert-butyl), 3' (methyl), 3 (amine) Amine, tert-butyl, methyl High steric hindrance (tert-butyl); moderate electron-donating effects (methyl)
3-Methylbiphenyl-3-ylamine 3 (methyl), 3 (amine) Amine, methyl Reduced steric bulk; localized electron donation
6-Bromo-3'-methylbiphenyl-3-ylamine 6 (bromo), 3' (methyl), 3 (amine) Amine, bromo, methyl Electron-withdrawing bromo group; altered reactivity

Key Observations :

  • The methyl group at 3' may stabilize the biphenyl system through weak electron donation, contrasting with electron-withdrawing groups like bromo.

Characterization Status and Reliability

Compound Name Characterization Status Data Reliability
This compound Fully characterized (title compound) High (validated identity/purity)
Intermediate analogs (e.g., 6-bromo precursor) Partially characterized (sub-subheading intermediates) Moderate (limited validation)

Key Observations :

  • Title compounds undergo rigorous characterization, ensuring reproducibility. In contrast, intermediates in synthetic pathways (e.g., brominated precursors) may lack purity validation, impacting their utility in downstream applications .

Research Findings and Implications

Synthetic Advantages: The tert-butyl group may simplify crystallization due to increased hydrophobicity, a trait absent in non-bulky analogs.

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